molecular formula C14H11NO2 B6611434 1-(benzyloxy)-2-isocyanatobenzene CAS No. 76813-81-5

1-(benzyloxy)-2-isocyanatobenzene

Cat. No.: B6611434
CAS No.: 76813-81-5
M. Wt: 225.24 g/mol
InChI Key: IIAJZWIXZYPAKY-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the 1-position and an isocyanate group (–NCO) at the 2-position. The benzyloxy group provides steric bulk and electron-donating effects, while the isocyanate group is highly reactive, enabling participation in polymerization, cross-linking, and nucleophilic addition reactions.

For example, phenolic precursors (e.g., 2-aminophenol derivatives) may undergo benzylation using benzyl bromide (as seen in and ) to protect the hydroxyl group, followed by phosgenation or Curtius rearrangement to introduce the isocyanate moiety .

Applications: Isocyanates are pivotal in polyurethane production, but the benzyloxy substituent may expand utility in pharmaceutical intermediates.

Properties

IUPAC Name

1-isocyanato-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAJZWIXZYPAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-isocyanatobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and subsequent functional group transformations. One common method involves the bromination of 2-hydroxybenzyl alcohol, followed by benzyl protection and halogen exchange to introduce the isocyanate group .

Industrial Production Methods: The industrial production of 1-(benzyloxy)-2-isocyanatobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-isocyanatobenzene involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(benzyloxy)-2-isocyanatobenzene with structurally related isocyanate derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reactivity Notes
1-(Benzyloxy)-2-isocyanatobenzene 1-OCH₂C₆H₅, 2-NCO C₁₄H₁₁NO₂ Steric hindrance; drug synthesis Moderate reactivity (electron-donating OCH₂C₆H₅)
1-Isocyanato-2-methoxybenzene 1-OCH₃, 2-NCO C₈H₇NO₂ Smaller substituent; polymer use Higher reactivity (electron-donating OCH₃)
2-(Chloromethyl)phenyl isocyanate 2-CH₂Cl, 1-NCO C₈H₆ClNO Electrophilic site (Cl); adhesives Enhanced reactivity (Cl as leaving group)
1-Isocyanato-2-methyl-4-nitrobenzene 2-CH₃, 4-NO₂, 1-NCO C₈H₆N₂O₃ Electron-withdrawing NO₂; coatings High reactivity (NO₂ activates NCO)
1-Benzyl-2-isothiocyanatobenzene 1-CH₂C₆H₅, 2-NCS C₁₄H₁₁NS Thiocyanate for bioactivity Lower electrophilicity (NCS vs. NCO)

Substituent Effects on Reactivity

  • Electron-donating groups (e.g., benzyloxy, methoxy) : Reduce electrophilicity of the isocyanate group, slowing reactions with nucleophiles. The bulky benzyloxy group in 1-(benzyloxy)-2-isocyanatobenzene further hinders access to the NCO group compared to smaller methoxy .
  • Electron-withdrawing groups (e.g., nitro) : Enhance reactivity by polarizing the NCO group. 1-Isocyanato-2-methyl-4-nitrobenzene () reacts vigorously with amines/alcohols, making it suitable for high-performance coatings .
  • 2-(Chloromethyl)phenyl isocyanate () can undergo nucleophilic substitution, enabling cross-linking in adhesives .

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